

An In-depth Technical Guide to 2-Bromopyridine-3-boronic acid

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Compound of Interest

Compound Name: **2-Bromopyridine-3-boronic acid**

Cat. No.: **B1280758**

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CAS Number: 452972-08-6

This technical guide provides a comprehensive overview of **2-Bromopyridine-3-boronic acid**, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, key applications, and safety protocols.

Core Physicochemical Properties

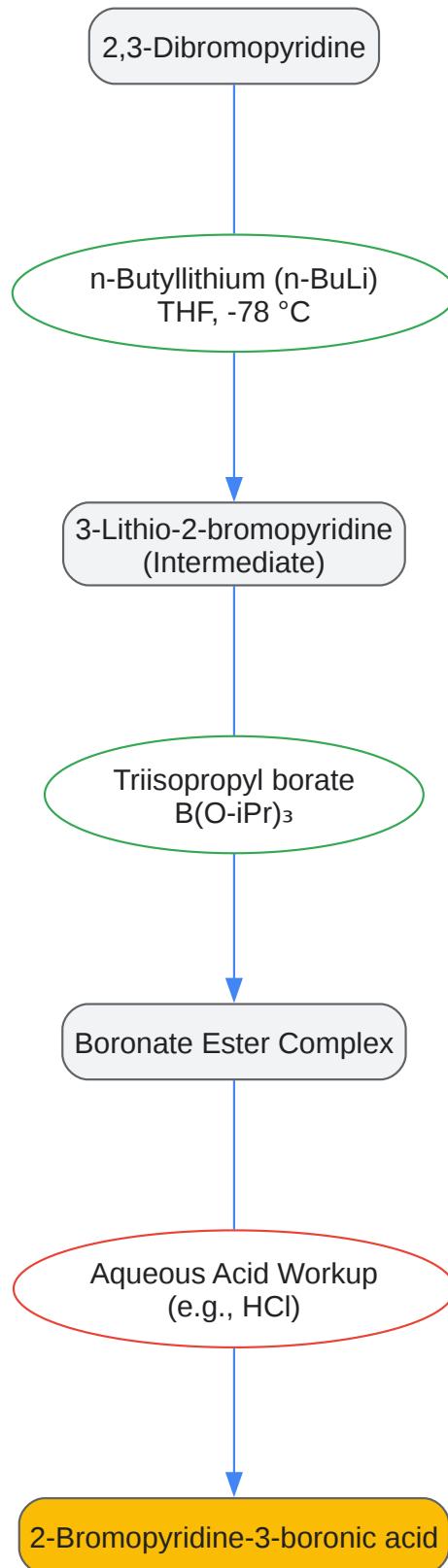
2-Bromopyridine-3-boronic acid is a solid, typically appearing as a white to light-colored powder.^[1] It is a bifunctional molecule, featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable and versatile building block, particularly for creating complex molecular architectures through cross-coupling reactions.^[1]

Quantitative data for the compound are summarized in the table below.

Property	Value	References
CAS Number	452972-08-6	[1] [2]
Molecular Formula	C ₅ H ₅ BBrNO ₂	[1] [2]
Molecular Weight	201.81 g/mol	[1] [2]
Melting Point	131-132 °C (decomposes)	[1] [2]
Appearance	White to light orange to green powder	[1]
Purity	≥95-98%	[1] [2]
Storage Conditions	Store at 2-8°C	[1] [2]

Synthesis and Elucidation

While specific, detailed protocols for the synthesis of **2-Bromopyridine-3-boronic acid** are not widely published in foundational literature, a common and logical pathway involves the directed ortho-metallation or halogen-metal exchange of a suitable bromopyridine precursor. A representative synthetic workflow would involve the lithiation of 2,3-dibromopyridine followed by quenching with a borate ester and subsequent acidic workup.



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A representative synthetic workflow for **2-Bromopyridine-3-boronic acid**.

Predicted Spectroscopic Data

Experimental spectral data for this specific compound is scarce in public databases. However, based on its structure, the following characteristics can be predicted.

Spectroscopy	Predicted Characteristics
¹ H NMR	The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The signals would exhibit characteristic coupling patterns (doublet, doublet of doublets) based on their positions relative to the nitrogen and substituents.
¹³ C NMR	The spectrum should display five signals for the pyridine ring carbons. The carbon atom directly bonded to the boron (C3) may appear as a broad signal due to the quadrupolar nature of the boron nucleus. The carbon bonded to the bromine (C2) would be shifted downfield.
Mass Spec.	The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M] ⁺ due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br in an approximate 1:1 ratio).

Key Applications in Research and Development

The primary utility of **2-Bromopyridine-3-boronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and heteroaryl systems, which are prevalent scaffolds in many pharmaceutical agents.^[3]

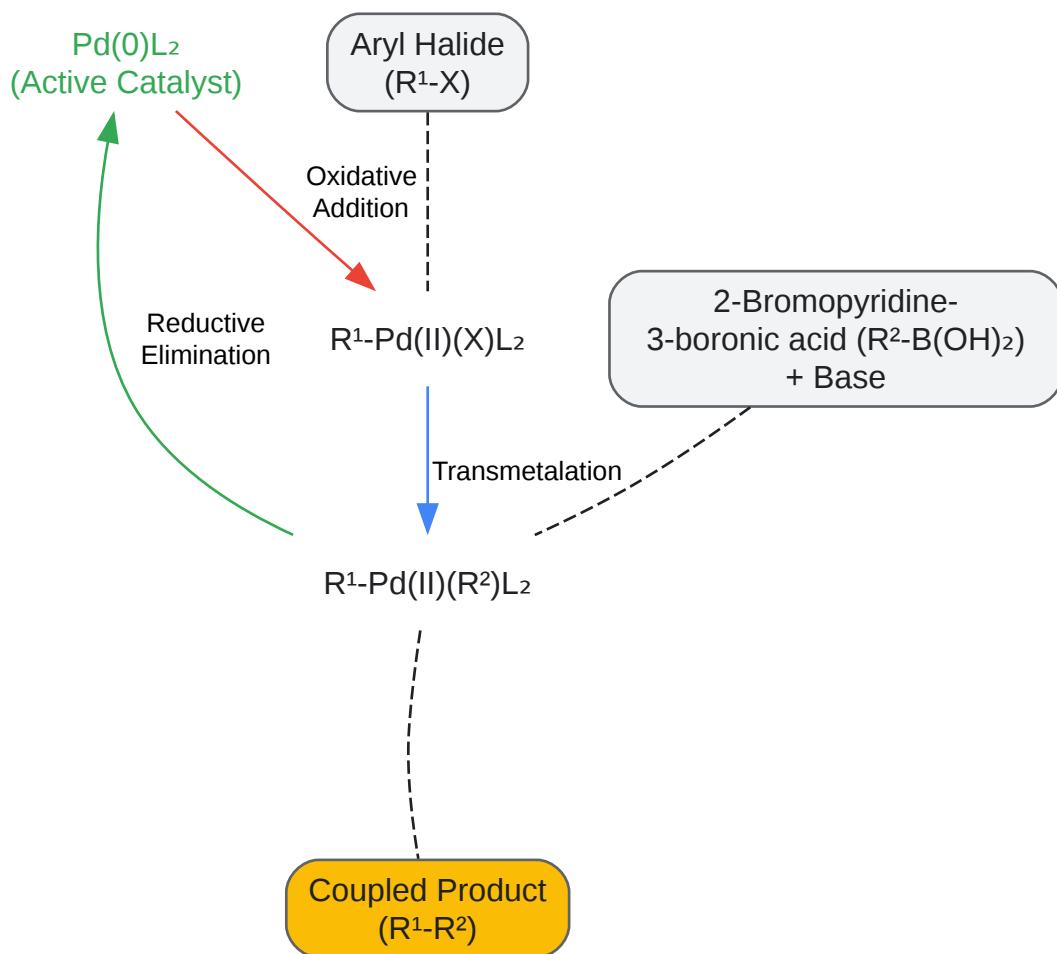
The Suzuki-Miyaura Coupling Reaction

This reaction couples the pyridine core of **2-Bromopyridine-3-boronic acid** with various aryl, heteroaryl, or vinyl halides or triflates. The versatility of this reaction allows for the efficient

synthesis of diverse compound libraries for drug discovery and the development of novel materials.[1][3]

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).
- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center.
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

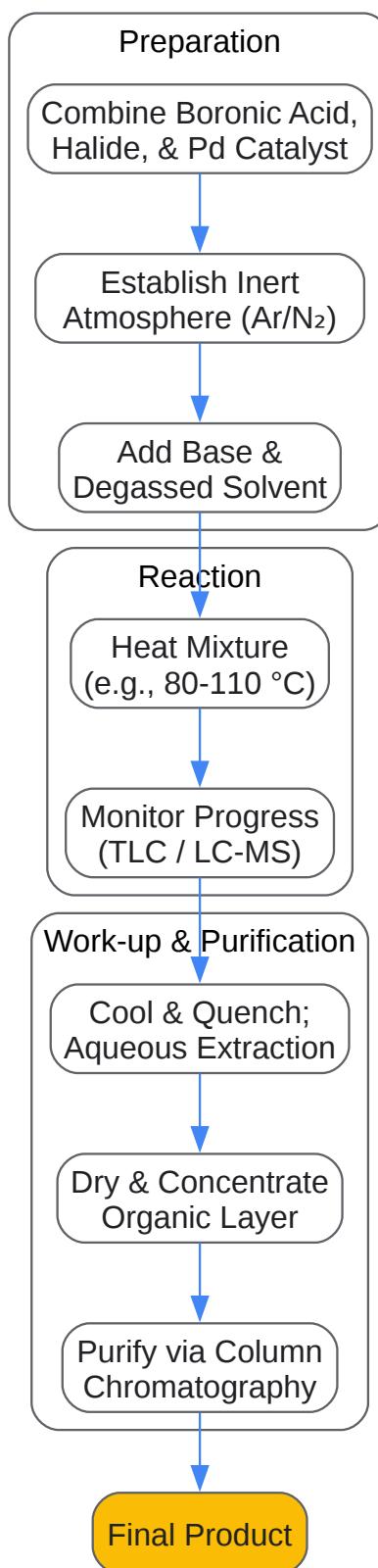
Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction.

Researchers should note that conditions such as solvent, base, temperature, and catalyst/ligand choice may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

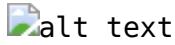
- **Reaction Setup:** In an oven-dried reaction vessel (e.g., a Schlenk tube), combine **2-Bromopyridine-3-boronic acid** (1.0-1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos).
- **Inert Atmosphere:** Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.
- **Reagent Addition:** Add the selected base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equivalents) to the vessel. Subsequently, add the degassed solvent system (common choices include dioxane, toluene, or DMF, often with a small amount of water) via syringe.
- **Reaction Execution:** Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Isolation and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

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General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

2-Bromopyridine-3-boronic acid should be handled by technically qualified individuals in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood.

Safety Aspect	Recommendation	GHS Pictogram	Hazard Statements
Handling	Avoid contact with skin and eyes. Do not breathe dust.		H315: Causes skin irritation. H319: Causes serious eye irritation.
Storage	Store long-term at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.	N/A	N/A
Disposal	Dispose of waste in accordance with local, regional, and national regulations.	N/A	N/A

Data sourced from supplier safety information.[\[2\]](#)

Conclusion

2-Bromopyridine-3-boronic acid (CAS 452972-08-6) is a highly effective and strategic building block for synthetic chemistry. Its principal application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing the C-C bonds necessary for novel pharmaceutical and material science development. This guide provides the essential technical information for its effective and safe use in a research environment.

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